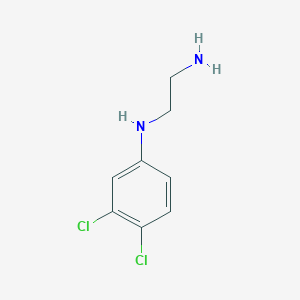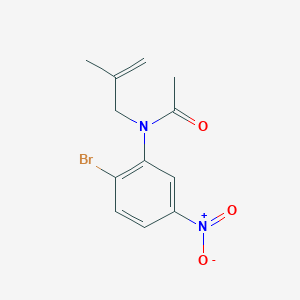
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Übersicht
Beschreibung
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide, also known as BNPPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. The synthesis of BNPPA is complex, but the compound has been shown to have a number of important applications in both basic and applied research.
Wirkmechanismus
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide works by binding to the active site of PTPs, preventing them from dephosphorylating their substrate proteins. This leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and ultimately impact cellular function. The precise mechanism of action of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide is still being studied, but it is clear that it has a potent inhibitory effect on PTP activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide are complex and depend on the specific PTPs that are inhibited. In general, however, inhibition of PTPs can lead to increased phosphorylation of proteins involved in cellular signaling pathways, which can alter cellular function. This can have both positive and negative effects, depending on the context. For example, inhibition of PTPs has been shown to have anti-tumor effects in some cases, but can also lead to autoimmune disorders in others.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide is its potency as a PTP inhibitor. It has been shown to be effective at inhibiting a wide range of PTPs, making it a valuable tool for researchers studying these enzymes. However, the synthesis of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide is complex and requires the use of hazardous chemicals, which can be a limitation for some labs. In addition, the effects of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide on cellular signaling pathways can be complex and context-dependent, which can make interpretation of results challenging.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide. One area of interest is the development of more selective PTP inhibitors, which could help researchers better understand the specific roles of different PTPs in cellular signaling pathways. Another potential direction is the use of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide in drug development, either as a lead compound for the development of new PTP inhibitors or as a tool for identifying new drug targets. Finally, further research is needed to better understand the complex effects of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide on cellular signaling pathways and the potential implications for disease processes.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide has been used in a variety of scientific research applications. One of the main uses of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide is as an inhibitor of PTPs. PTPs play a critical role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in a number of diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PTP activity, N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide can help researchers better understand the role of these enzymes in disease processes and potentially identify new targets for drug development.
Eigenschaften
IUPAC Name |
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYFCULLRBLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620821 | |
| Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
CAS RN |
453562-67-9 | |
| Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

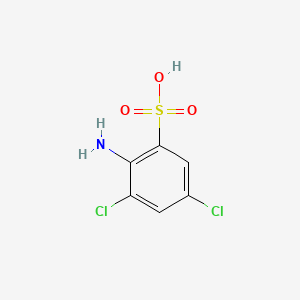
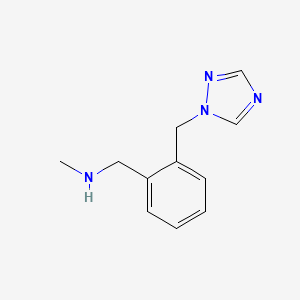
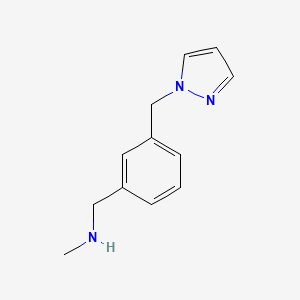
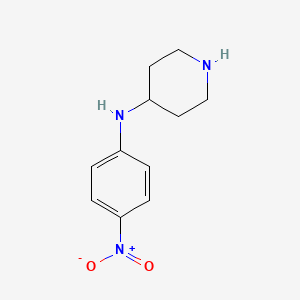
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)
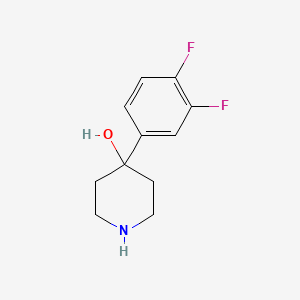
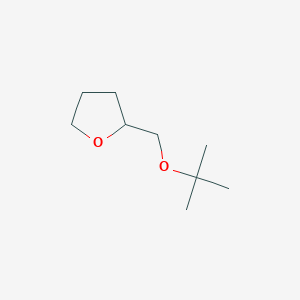
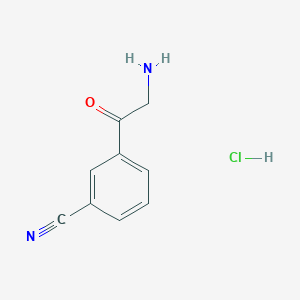
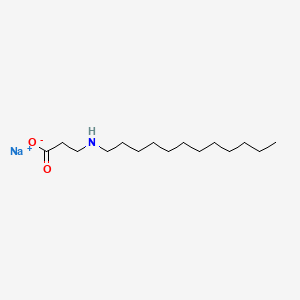
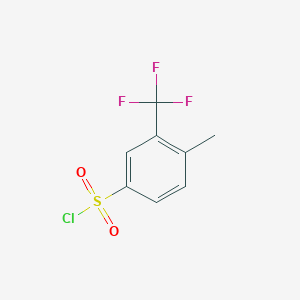
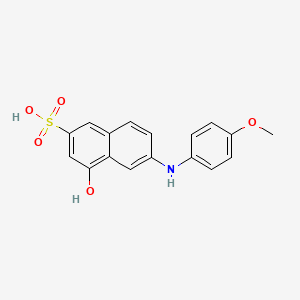
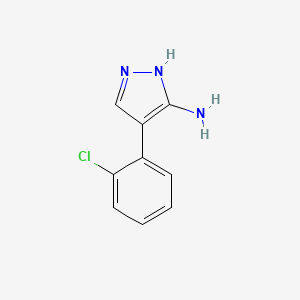
![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)
